3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one
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Overview
Description
3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with benzyl bromide under basic conditions to form the benzylated pyrazole intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
1H-pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring structure.
Uniqueness
3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-amino-6-benzyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H14N4O/c14-12-10-6-7-17(13(18)11(10)15-16-12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16) |
InChI Key |
MPKXKFYKNVLFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=NN2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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